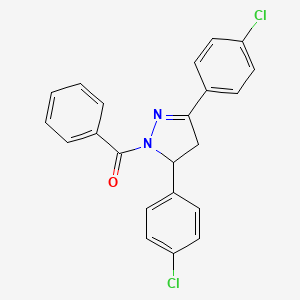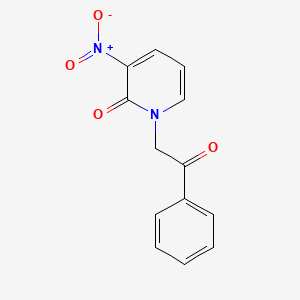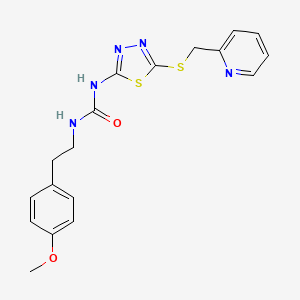
(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a synthetic organic molecule belonging to the class of pyrazoline derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazines. One common method includes the following steps:
Starting Materials: α,β-unsaturated ketones or aldehydes and substituted phenylhydrazines.
Catalyst: Vitamin B1 (thiamine) can be used as a green catalyst.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Procedure: The reactants are mixed in the presence of the catalyst and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more robust and scalable methods such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing more efficient and reusable catalysts to reduce costs and environmental impact.
Purification Techniques: Advanced purification methods like chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrazole derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Compounds with substituted phenyl groups.
科学研究应用
Chemistry
Fluorescent Probes: The compound can be used as a fluorescent probe for detecting metal ions due to its unique photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: Potential use in developing anticancer drugs due to its cytotoxic properties.
Medicine
Antidepressants: Pyrazoline derivatives have been explored for their antidepressant effects.
Anti-inflammatory Agents: Shows promise as an anti-inflammatory agent in preclinical studies.
Industry
Fluorescent Whitening Agents: Used in the textile industry for its fluorescent properties.
Laser Dyes: Applied in high-tech fields as laser dyes and fluorescent probes.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
DNA Interaction: Interacts with DNA, causing cytotoxic effects in cancer cells.
Receptor Binding: Binds to specific receptors in the brain, contributing to its antidepressant effects.
相似化合物的比较
Similar Compounds
- (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methylphenyl)methanone
- (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-nitrophenyl)methanone
Uniqueness
- Substituent Effects : The presence of chlorophenyl groups enhances its biological activity compared to similar compounds with different substituents.
- Photophysical Properties : Exhibits unique fluorescence properties, making it suitable for use as a fluorescent probe.
属性
IUPAC Name |
[3,5-bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26(25-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGAZJAKFIZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755421.png)
![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)

![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B2755427.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2755431.png)
![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)
![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)
![N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2755437.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2755439.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

